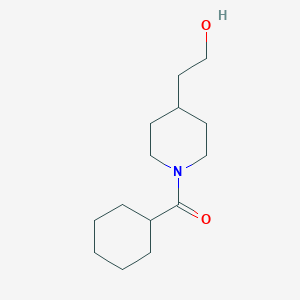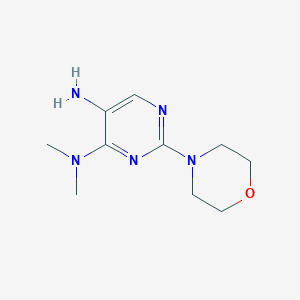![molecular formula C14H16O B1435197 (1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one CAS No. 1807940-74-4](/img/structure/B1435197.png)
(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one
Vue d'ensemble
Description
“(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one” is a chemical compound with the molecular formula C14H16O . It is a tricyclic compound, which means it contains three rings in its structure .
Molecular Structure Analysis
The molecular structure of “(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one” consists of three fused rings . The InChI code for this compound is 1S/C14H16O/c15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13H,3,6-9H2/t12-,13+ .
Applications De Recherche Scientifique
Pharmacological Applications of Tricyclic Compounds
Tricyclic compounds, including antidepressants, have been widely studied for their pharmacological effects, particularly in treating depressive disorders and chronic pain conditions. For instance, the metabolic fate of Amitriptyline, a tricyclic antidepressant, involves oxidative metabolism, producing various metabolites that contribute to its pharmacological activity and clinical consequences, such as interactions with other psychoactive drugs (Breyer‐Pfaff, 2004). Additionally, the therapeutic efficacy of Nomifensine, another antidepressant, shows comparable results to tricyclic antidepressants with fewer side effects, highlighting the ongoing need for new compounds with improved clinical profiles (Brogden et al., 2012).
Organic Synthesis and Material Science Applications
Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds. The control of regiochemistry in these cyclizations is crucial for synthesizing natural products and therapeutically important materials. Research by Ishibashi and Tamura (2004) demonstrates the importance of reaction temperature and the nature of radical precursors in determining the course of radical cyclizations, facilitating the synthesis of compounds with desired structural and functional attributes (Ishibashi & Tamura, 2004).
Bio-sample Preparation and Analysis
The determination of tricyclic antidepressants in biological samples is vital for clinical and forensic toxicology. Uddin, Samanidou, and Papadoyannis (2011) reviewed sample preparation and analytical methods for quantifying these compounds, emphasizing the effectiveness of Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) in their assay. Such methodologies are essential for understanding the pharmacokinetics and therapeutic monitoring of tricyclic compounds (Uddin et al., 2011).
Propriétés
IUPAC Name |
(1S,10R)-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trien-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13H,3,6-9H2/t12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWDBCJEISEEA-BETUJISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3=CC=CC=C3C[C@H](C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)
![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)
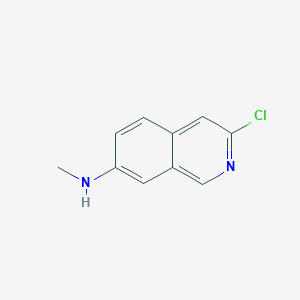
![7-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1435128.png)
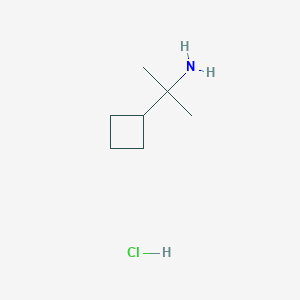
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)

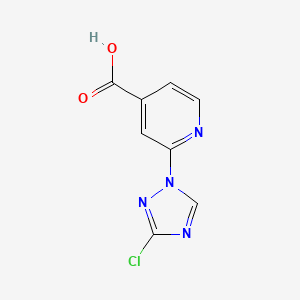
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
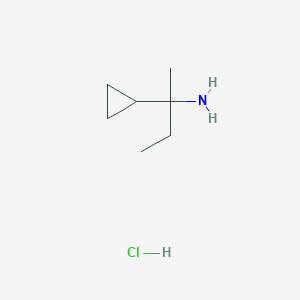
![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)
